molecular formula C14H14O4S B13016311 Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate CAS No. 1708079-54-2

Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13016311
CAS No.: 1708079-54-2
M. Wt: 278.33 g/mol
InChI Key: ZPZPYUKDPHUANC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thiophene derivatives, including Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The exact molecular targets and pathways may vary depending on the specific application and context.

Properties

CAS No.

1708079-54-2

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C14H14O4S/c1-16-14(15)13-9-12(10-19-13)18-8-7-17-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

ZPZPYUKDPHUANC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCOC2=CC=CC=C2

Origin of Product

United States

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